molecular formula C10H6N2O B3405367 5-(Furan-3-yl)nicotinonitrile CAS No. 1346687-19-1

5-(Furan-3-yl)nicotinonitrile

Cat. No.: B3405367
CAS No.: 1346687-19-1
M. Wt: 170.17
InChI Key: OLPBLOFGBRVOMS-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)nicotinonitrile is an organic compound that features a furan ring attached to a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and nicotinonitrile groups endows it with unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-3-yl)nicotinonitrile typically involves the reaction of 3-furancarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The process can be summarized as follows:

    Condensation Reaction: 3-furancarboxaldehyde reacts with malononitrile in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the desired nicotinonitrile derivative.

    Dehydration: The final step involves the removal of water to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-3-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

5-(Furan-3-yl)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    3-Cyanopyridine: Similar structure but lacks the furan ring.

    5-(Thiophen-3-yl)nicotinonitrile: Contains a thiophene ring instead of a furan ring.

    5-(Pyridin-3-yl)nicotinonitrile: Contains a pyridine ring instead of a furan ring.

Uniqueness: 5-(Furan-3-yl)nicotinonitrile is unique due to the presence of both furan and nicotinonitrile groups, which confer distinct chemical reactivity and potential applications. The furan ring provides aromatic stability and the ability to participate in various chemical reactions, while the nitrile group offers versatility in further functionalization.

Properties

IUPAC Name

5-(furan-3-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPBLOFGBRVOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745032
Record name 5-(Furan-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-19-1
Record name 5-(Furan-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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